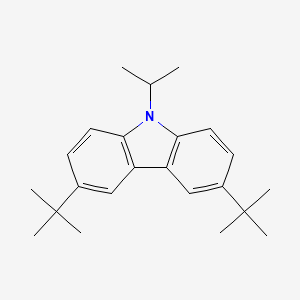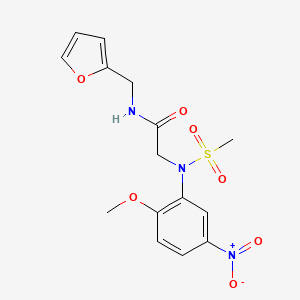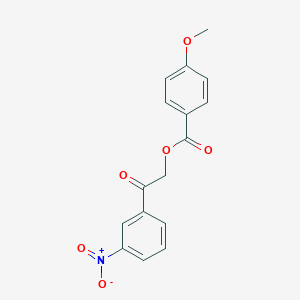![molecular formula C24H18ClNO4 B4656303 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4656303.png)
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the chromen-2-one core, along with various substituents, contributes to the compound’s unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the following steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride.
-
Chlorination: : The chromen-2-one derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
-
Etherification: : The chlorinated chromen-2-one is reacted with 4-methylphenol in the presence of a base such as potassium carbonate to form the ether linkage.
-
Acetamide Formation: : Finally, the resulting compound is reacted with acetic anhydride and a suitable amine, such as 4-methylaniline, to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorine atom in the chromen-2-one core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide exhibits significant anti-inflammatory and antioxidant activities. It has been studied for its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising candidate for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide involves the inhibition of key enzymes and signaling pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway, involving the activation of caspases and the release of cytochrome c.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Uniqueness
Compared to similar compounds, 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity. The presence of the 4-methylphenylacetamide group contributes to its unique pharmacological profile, making it more effective in certain biological assays.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-15-7-9-17(10-8-15)26-23(27)14-29-22-13-21-19(11-20(22)25)18(12-24(28)30-21)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYPFZNTUVGQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-ethyl-2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4656225.png)
![5-[5-(TERT-BUTYL)-2-METHOXYANILINO]-5-OXOPENTANOIC ACID](/img/structure/B4656226.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4656247.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B4656256.png)
![2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4656267.png)
![(3E)-5-(2,5-dimethylphenyl)-3-[(5-methylthiophen-2-yl)methylidene]furan-2-one](/img/structure/B4656271.png)

![1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4656273.png)
![N-{[4-({[(3-acetylphenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4656283.png)
![1-(2-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656286.png)
![(5E)-1-(2-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4656294.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656295.png)
